1-Benzyl-5-methoxyindolin-2-one
Overview
Description
1-Benzyl-5-methoxyindolin-2-one is an organic compound belonging to the class of indole-3-acetic acid derivatives. It is primarily used for research purposes and is not intended for human or veterinary use. The molecular formula of this compound is C16H15NO2, and it has a molecular weight of 253.30 g/mol .
Mechanism of Action
Target of Action
The primary target of 1-Benzyl-5-methoxyindolin-2-one is acetylcholine esterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and terminates synaptic transmission. It plays a crucial role in the cholinergic system, which is involved in numerous neurologic functions, including cognition .
Mode of Action
This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing the concentration of acetylcholine at the synapse. The increased acetylcholine enhances cholinergic transmission, improving cognitive function .
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic pathway. The increased acetylcholine levels can lead to enhanced cholinergic transmission. This can have downstream effects on various cognitive processes, including memory and attention .
Result of Action
The inhibition of AChE by this compound leads to increased acetylcholine levels, enhancing cholinergic transmission . This can result in improved cognitive function, making the compound potentially useful in the treatment of cognitive disorders such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Benzyl-5-methoxyindolin-2-one may interact with a variety of enzymes, proteins, and other biomolecules.
Cellular Effects
Some indole derivatives have been found to exhibit strong cytotoxicity against human cancer cell lines . This suggests that this compound may influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that indole derivatives can inhibit acetylcholine esterase (AChE), an enzyme that is clinically used to treat Alzheimer’s disease . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 1-Benzyl-5-methoxyindolin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 1-benzyl-5-methoxyindoline-2,3-dione with hydrazine hydrate in dimethyl sulfoxide (DMSO) at 140°C. The mixture is then cooled, diluted with water and ethyl acetate, and the layers are separated. Industrial production methods often involve bulk custom synthesis and sourcing .
Chemical Reactions Analysis
1-Benzyl-5-methoxyindolin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different indole derivatives.
Substitution: Substitution reactions, particularly at the benzyl group, can lead to the formation of various substituted indoles.
Common reagents used in these reactions include hydrazine hydrate, methanesulfonic acid, and phenylhydrazine hydrochloride . Major products formed from these reactions include tricyclic indoles and azepinoindoles .
Scientific Research Applications
1-Benzyl-5-methoxyindolin-2-one has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel bioactive molecules, including acetylcholine esterase (AChE) inhibitors.
Biology: The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to AChE inhibition.
Medicine: Research has shown its potential as an anticancer agent, with some derivatives exhibiting strong cytotoxicity against human cancer cell lines.
Industry: It is explored for use in chemical sensors and environmental monitoring.
Comparison with Similar Compounds
1-Benzyl-5-methoxyindolin-2-one is unique due to its specific structure and mechanism of action. Similar compounds include:
N-Benzyl-5-methoxytryptamine: This compound has a similar core structure and affects serotonin receptors.
5-Chloro-8-methoxyquinoline: Used in chemical sensors, similar to the applications of this compound.
Indole derivatives: Various indole derivatives are used in the synthesis of bioactive molecules and have similar applications in chemistry and medicine.
Properties
IUPAC Name |
1-benzyl-5-methoxy-3H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-14-7-8-15-13(9-14)10-16(18)17(15)11-12-5-3-2-4-6-12/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGVDGROAJYVDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=O)C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601212886 | |
Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65836-82-0 | |
Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65836-82-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Dihydro-5-methoxy-1-(phenylmethyl)-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601212886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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